molecular formula C8H12N4O2 B3207678 2-acetamido-3-(1H-imidazol-4-yl)propanamide CAS No. 10467-31-9

2-acetamido-3-(1H-imidazol-4-yl)propanamide

Cat. No.: B3207678
CAS No.: 10467-31-9
M. Wt: 196.21 g/mol
InChI Key: JEJJSUSQDDAEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-3-(1H-imidazol-4-yl)propanamide is a synthetic organic compound classified as an imidazole derivative . It is supplied with a purity of 95%+ and is characterized by the molecular formula C 8 H 12 N 4 O 2 and a molecular weight of 196.21 g/mol . Its structure features a propanamide backbone substituted with an acetamido group and a 1H-imidazol-4-yl side chain, a key moiety known for its diverse roles in biochemical interactions . As a member of the imidazole class, this scaffold is regarded as multifaceted and is investigated extensively in industrial, organic, and pharmaceutical chemistry due to its broad biological activities . The imidazole ring itself is a critical pharmacophore in medicinal chemistry, with numerous derivatives exhibiting the ability to interact with various therapeutic targets, enzymes, and receptors . Specifically, several imidazole-based compounds have been developed as clinical drugs, demonstrating high therapeutic efficacy in areas such as oncology . This product is strictly for Research Use Only (RUO) and is not intended for human, veterinary, or diagnostic use. Researchers handling this compound should refer to the relevant Safety Data Sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-(1H-imidazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-5(13)12-7(8(9)14)2-6-3-10-4-11-6/h3-4,7H,2H2,1H3,(H2,9,14)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJJSUSQDDAEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Acetamido 3 1h Imidazol 4 Yl Propanamide and Its Core Scaffolds

Retrosynthetic Analysis of the 2-acetamido-3-(1H-imidazol-4-yl)propanamide Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the two amide bonds present in the molecule.

The most logical retrosynthetic disconnections are at the C-N bonds of the primary amide and the acetamido group. This leads to three key fragments:

An activated derivative of acetic acid (for the acetamido group).

Ammonia (B1221849) or an ammonia equivalent (for the primary amide).

A protected form of the amino acid histidine, which provides the core α-amino acid scaffold with the imidazole (B134444) side chain.

A plausible retrosynthetic pathway is as follows:

Disconnecting the primary amide: The terminal propanamide can be disconnected to reveal a carboxylic acid and ammonia. This suggests that the final step could be the amidation of N-acetylhistidine.

Disconnecting the acetamido group: The acetamido group can be disconnected to reveal a free amine and acetic anhydride (B1165640) or acetyl chloride. This points to the acetylation of a histidine amide derivative.

Core Scaffold: Both approaches lead back to the fundamental building block, the amino acid histidine, which contains the crucial 3-(1H-imidazol-4-yl)propanoic acid skeleton.

Therefore, the synthesis can be envisioned as starting from histidine, protecting the necessary functional groups, forming one amide bond, and then the other, with subsequent deprotection if required.

Classical and Modern Synthetic Routes for Amide Bond Formation

The formation of an amide bond is a cornerstone of peptide chemistry and organic synthesis. rsc.org The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.orgchemistrysteps.com Consequently, the carboxylic acid must be activated.

Classical Methods:

Acyl Chlorides and Anhydrides: These are highly reactive acylating agents that readily react with amines to form amides. fishersci.co.uk The in situ preparation of an acyl chloride from the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a common strategy. fishersci.co.uk

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation. chemistrysteps.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. chemistrysteps.comfishersci.co.uk To minimize side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. peptide.com

Modern Methods:

Onium Salts: Coupling reagents based on aminium/uronium or phosphonium (B103445) salts, such as HBTU, HATU, and PyBOP, are highly efficient. luxembourg-bio.com These reagents generate activated esters in situ that rapidly react with amines to form the amide bond with minimal side reactions. fishersci.co.ukluxembourg-bio.com

Catalytic Amidation: To address the poor atom economy of stoichiometric coupling reagents, catalytic methods are being developed. researchgate.netcatalyticamidation.info These approaches often involve boronic acids or transition metals like ruthenium to catalyze the direct amidation of carboxylic acids or the dehydrogenative coupling of alcohols and amines. mdpi.comsigmaaldrich.com Copper-catalyzed C-H amidation is another emerging technique. nih.gov Propanephosphonic acid anhydride (T3P) is a notable reagent for large-scale synthesis due to its high yield, low epimerization, and water-soluble byproducts. wikipedia.org

Below is an interactive data table summarizing common coupling reagents for amide bond formation.

Reagent ClassExamplesKey Features
CarbodiimidesDCC, EDC, DICWidely used, EDC and its byproduct are water-soluble. chemistrysteps.compeptide.com
Onium SaltsHBTU, HATU, PyBOPHigh efficiency, fast reaction times, low racemization. luxembourg-bio.com
Phosphonium SaltsPyAOPEffective for coupling N-methylated amino acids. peptide.com
Boron-basedBoronic acids, B(OCH₂CF₃)₃Catalytic options, mild reaction conditions. sigmaaldrich.comacs.org
OtherT3PGood for large-scale synthesis, water-soluble byproducts. wikipedia.org

Stereoselective Synthesis of (S)-2-acetamido-3-(1H-imidazol-4-yl)propanamide

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, controlling the stereochemistry at the C2 position of the propanamide scaffold is critical. This is typically achieved by starting with the naturally occurring L-histidine, which has the (S)-configuration. However, for a de novo synthesis, stereoselective methods are necessary.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent example is the use of Evans oxazolidinones . santiago-lab.comyoutube.com These auxiliaries can be acylated and then subjected to diastereoselective enolate alkylation. harvard.edu For the synthesis of the target molecule's scaffold, the Evans auxiliary would be acylated with a suitable propionyl derivative. The resulting chiral imide can be enolized, and the enolate can then be reacted with a precursor of the imidazole side chain, such as 4-(chloromethyl)-1H-imidazole. The bulky auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of stereoselectivity. uwindsor.ca Finally, the auxiliary can be cleaved under hydrolytic or reductive conditions to yield the desired chiral carboxylic acid or a derivative thereof. santiago-lab.com

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. Transition metal catalysts with chiral ligands are commonly employed.

Asymmetric Hydrogenation: This is a powerful technique for establishing stereocenters. nih.govacs.org For the synthesis of the core amino acid, a prochiral precursor, such as a dehydroamino acid derivative containing the imidazole moiety, could be hydrogenated using a chiral rhodium or iridium catalyst. ajchem-b.comacs.orgfigshare.comthieme-connect.com The chiral ligand on the metal coordinates to the substrate in a way that directs the hydrogen addition to one face of the double bond, resulting in a high enantiomeric excess of the desired (S)-enantiomer. acs.orgresearchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts are versatile and have been used in various asymmetric transformations, including the synthesis of amino acid derivatives. acs.orggeorgiasouthern.edu For instance, rhodium-catalyzed conjugate addition reactions can be employed to introduce the imidazole side chain to a suitable Michael acceptor. thieme-connect.com

Synthesis of the 1H-imidazole-4-yl Side Chain Precursors

The 1H-imidazole-4-yl side chain is the defining feature of histidine. While histidine itself is a common starting material, understanding the synthesis of the imidazole ring is important for creating derivatives.

Several classical methods for imidazole synthesis exist:

Debus-Radziszewski Imidazole Synthesis: This multicomponent reaction involves a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia to form the imidazole ring. wikipedia.orgwikipedia.org This method can be adapted to produce substituted imidazoles. pharmaguideline.comslideshare.net

Wallach Synthesis: This method can produce chloroimidazoles from N,N'-disubstituted oxamides. pharmaguideline.com

Marckwald Synthesis: This route involves the cyclization of α-amino ketones or α-amino aldehydes with cyanates, isothiocyanates, or thiocyanates. pharmaguideline.com

For introducing the side chain, a common precursor is 4-(chloromethyl)-1H-imidazole . chemicalbook.com This compound can be prepared from 4-methylimidazole (B133652) through chloromethylation. google.com It serves as an effective electrophile for alkylating enolates or other nucleophiles. The biosynthesis of histidine in organisms like E. coli provides a natural blueprint, starting from phosphoribosyl pyrophosphate (PRP) and adenosine (B11128) triphosphate (ATP). wikipedia.orgresearchgate.net

Functional Group Compatibility and Protecting Group Strategies

The synthesis of this compound requires careful management of its multiple reactive functional groups: the α-amino group, the carboxylic acid, and the imidazole side chain. libretexts.org Protecting groups are essential to prevent unwanted side reactions. nih.govbiosynth.com

An effective protecting group strategy relies on the concept of orthogonality , where different protecting groups can be removed under distinct conditions without affecting others. iris-biotech.depeptide.com

α-Amino Group Protection: The most common protecting groups for the α-amino group in peptide synthesis are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). biosynth.compeptide.com Boc is acid-labile, while Fmoc is base-labile. iris-biotech.de

Carboxylic Acid Protection: Carboxyl groups are typically protected as esters, such as methyl or benzyl (B1604629) esters. Benzyl esters can be removed by hydrogenolysis, which is compatible with many other protecting groups.

Imidazole Side Chain Protection: The imidazole ring of histidine has a nucleophilic N-τ atom that can cause side reactions during synthesis. nih.gov Common protecting groups for the imidazole nitrogen include:

Tosyl (Tos): Removed with strong acid or HOBt. peptide.com

2,4-Dinitrophenyl (Dnp): Removed by thiolysis. peptide.com

Trityl (Trt) and Methoxytrityl (Mmt): Acid-labile groups that offer varying degrees of acid sensitivity. iris-biotech.de

Benzyloxymethyl (Bom): Removed by strong acid or hydrogenolysis. peptide.com

tert-Butoxycarbonyl (Boc): Can be used for side-chain protection but is removed under the same conditions as N-α-Boc, limiting its orthogonality. peptide.com

Below is an interactive data table of common protecting groups for histidine synthesis.

Functional GroupProtecting GroupAbbreviationCleavage Conditions
α-Amino Grouptert-ButoxycarbonylBocModerate Acid (e.g., TFA) peptide.com
α-Amino Group9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine) iris-biotech.de
Carboxylic AcidBenzyl EsterBzlHydrogenolysis, Strong Acid peptide.com
Imidazole Side ChainTosylTosHOBt, Strong Acid peptide.com
Imidazole Side ChainTritylTrtMild Acid iris-biotech.de
Imidazole Side Chain2,4-DinitrophenylDnpThiolysis peptide.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

The synthesis of this compound, essentially N-acetyl-L-histidinamide, typically involves the formation of an amide bond from its precursor, N-acetyl-L-histidine. The optimization of this transformation is critical to ensure high purity and yield, primarily by selecting the appropriate coupling methodology and reaction parameters.

A common route involves the direct coupling of N-acetyl-L-histidine with an ammonia source. The optimization of this process hinges on several factors:

Choice of Coupling Reagent: The activation of the carboxylic acid group of N-acetyl-L-histidine is the most critical step. A variety of coupling reagents, developed primarily for peptide synthesis, are employed. The choice of reagent impacts reaction time, yield, and the suppression of side reactions, most notably racemization, which is a known risk with histidine derivatives. peptide.com

Solvent Selection: The solvent must effectively dissolve the reactants while being compatible with the coupling chemistry. Polar aprotic solvents are common choices.

Temperature and Reaction Time: These parameters are fine-tuned to ensure the reaction proceeds to completion without promoting the degradation of reactants or products.

Purification Strategy: Post-reaction work-up and purification are essential for isolating the target compound with high purity. Methods can range from simple crystallization to chromatographic techniques, such as ion-exchange chromatography, to remove unreacted starting materials and coupling byproducts. govst.edu

A comparative analysis of common coupling agents illustrates the variables considered during the optimization process.

Coupling Reagent/MethodTypical SolventKey Optimization ConsiderationsAnticipated Yield & Purity Profile
Carbodiimides (e.g., DCC, EDC) + Additive (e.g., HOBt)DCM, DMF, AcetonitrileMinimizes racemization through the HOBt ester intermediate. peptide.com Stoichiometry of reagents is critical. Byproduct (urea) removal is necessary; EDC is preferred for its water-soluble urea (B33335) byproduct. nih.goviris-biotech.deGood to high yields, but purification can be challenging. Risk of moderate racemization.
Aminium/Uronium Salts (e.g., HATU, HBTU)DMF, NMPHighly efficient and fast-reacting. sigmaaldrich.com HATU is particularly effective for sterically hindered couplings and minimizing racemization due to the formation of a highly reactive OAt ester. peptide.comsigmaaldrich.comExcellent yields and high purity are often achieved with short reaction times.
Phosphonium Salts (e.g., PyBOP, BOP)DMF, DCMRobust and effective reagents. The reaction generates OBt active esters. sigmaaldrich.com Byproducts can be toxic (e.g., HMPA from BOP), making PyBOP a safer alternative.High yields, comparable to aminium salts. Purity is generally high after standard purification.
Mixed Anhydrides (e.g., Isobutyl Chloroformate)THF, DCMA classic, cost-effective method. Requires careful temperature control (low temperatures, e.g., -15 °C) to avoid side reactions and racemization. nih.govModerate to good yields. Purity can be affected by side reactions if the temperature is not strictly controlled.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves addressing solvent waste, atom economy, and energy consumption.

Solvent Replacement: A primary focus of greening amide bond formation is the replacement of hazardous solvents. Traditional solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) are effective but face scrutiny due to toxicity and environmental concerns. researchgate.net Research has identified several greener alternatives that are viable for amide synthesis. bohrium.comrsc.org

Green Solvent AlternativeSource/TypeKey Advantages and Considerations
2-Methyltetrahydrofuran (2-MeTHF)Bio-basedDerived from renewable resources like corn cobs. Higher boiling point than THF and limited miscibility with water, which can simplify work-ups. bohrium.com
Cyclopentyl Methyl Ether (CPME)Petroleum-basedOffers high hydrophobicity, stability to acids/bases, and a high boiling point. Lower peroxide formation tendency than other ethers. bohrium.com
γ-Valerolactone (GVL)Bio-basedDerived from lignocellulosic biomass. It is biodegradable and has low toxicity. bohrium.com
Propylene CarbonatePetroleum-basedA polar aprotic solvent with low toxicity that can replace DMF in both solution and solid-phase synthesis. nih.gov
WaterUniversalThe ultimate green solvent, though its use can be challenging due to the poor solubility of many organic reactants. Specialized water-compatible coupling systems may be required. bohrium.com

Atom Economy and Catalytic Methods: Standard coupling reactions suffer from poor atom economy, as they utilize stoichiometric amounts of activating agents that are converted into waste byproducts. nih.gov A greener approach is the direct catalytic amidation of N-acetyl-L-histidine with ammonia. This ideal reaction would form the amide bond with the elimination of only water, maximizing atom economy. While challenging, research into Lewis acid catalysts and other organocatalysts for direct amidation is an active area aimed at achieving this goal. nih.gov

Biocatalysis: Enzymatic synthesis represents a powerful green methodology. The use of enzymes like lipases or acylases can facilitate the formation of the N-acetyl group or the final amide bond under mild, aqueous conditions. polimi.it For instance, an acylase could potentially catalyze the N-acylation of histidinamide, or a lipase (B570770) could mediate the amidation of an N-acetyl-histidine ester. These biocatalytic processes are highly selective, avoiding the need for protecting groups and minimizing side reactions, which simplifies purification and reduces waste. polimi.it

Advanced Structural Elucidation and Conformational Analysis of 2 Acetamido 3 1h Imidazol 4 Yl Propanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For a complete assignment of the proton (¹H) and carbon (¹³C) signals of 2-acetamido-3-(1H-imidazol-4-yl)propanamide, a combination of one-dimensional and two-dimensional NMR experiments is required.

The expected ¹H NMR spectrum would feature distinct signals for the acetyl methyl protons, the α-proton, the β-methylene protons, and the protons of the imidazole (B134444) ring. The primary amide (-CONH₂) protons and the amide proton of the acetyl group (-NHAc) would also be observable, though their chemical shifts can be highly dependent on the solvent and temperature. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule.

Hypothetical NMR Data for this compound in D₂O

This table presents estimated chemical shifts based on data from similar compounds and known chemical shift ranges.

Atom Number¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1 (C=O, amide)-~175.5
2 (Cα)~4.5~54.0
3 (Cβ)~3.1~28.5
4 (C-Im)-~135.0
5 (CH-Im)~6.9~118.0
6 (CH-Im)~7.7~130.0
7 (C=O, acetyl)-~173.0
8 (CH₃, acetyl)~2.0~22.5
NH (amide)~7.5, 7.0-
NH (acetyl)~8.2-
NH (imidazole)~11.0 (in non-exchanging solvent)-

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and revealing the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show a correlation between the α-proton and the β-methylene protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon resonances based on the already assigned proton signals. For instance, the signal at ~4.5 ppm (α-H) would correlate with the carbon signal at ~54.0 ppm (α-C).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. It is crucial for assigning quaternary carbons (like the carbonyls and C4 of the imidazole ring) and for piecing together the molecular fragments. For example, the acetyl methyl protons (~2.0 ppm) would show a correlation to the acetyl carbonyl carbon (~173.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. This information is vital for determining the three-dimensional structure and preferred conformation of the molecule in solution. NOESY correlations could reveal, for example, the spatial proximity between the α-proton and specific protons on the imidazole ring, providing insights into the side-chain orientation.

Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study dynamic processes, such as conformational changes that occur on the NMR timescale. In this compound, a key dynamic process is the restricted rotation around the C-N amide bonds (acetyl and primary amide). At room temperature, this rotation might be fast, leading to averaged signals. However, by lowering the temperature, the rotation can be slowed, potentially leading to the observation of distinct signals for different rotational isomers (rotamers). The coalescence temperature and the line-shape analysis of these signals can be used to calculate the energy barrier for this rotational process.

Single Crystal X-ray Diffraction Studies of this compound and its Crystalline Forms

The process involves growing a high-quality single crystal of the compound and irradiating it with a focused beam of X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the positions of the atoms can be determined. The resulting structural model reveals precise bond lengths, bond angles, and torsion angles. Furthermore, it elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds, which are crucial for the stability of the crystalline form. The compound may exist in different crystalline forms, known as polymorphs, which would have distinct crystal structures and physical properties.

Hypothetical Crystallographic Data for this compound

This table presents a representative set of parameters that might be expected from an X-ray diffraction study.

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)~8.5
b (Å)~5.7
c (Å)~10.2
β (°)~105
Volume (ų)~480
Z (molecules/unit cell)2
Density (calculated, g/cm³)~1.4
R-factor< 0.05

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Research

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. These techniques are complementary and are used to confirm the presence of key structural features.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.).

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light from a laser. The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule.

For this compound, these techniques would confirm the presence of N-H, C=O, C-N, and C-H bonds, as well as the characteristic vibrations of the imidazole ring. The amide I band (primarily C=O stretch) and amide II band (a mix of N-H bend and C-N stretch) are particularly informative for studying the secondary structure of peptides and their derivatives. nih.gov

Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchAmide, Imidazole3100 - 3400
C-H StretchAromatic (Imidazole), Aliphatic2850 - 3100
Amide I (C=O Stretch)Acetyl, Primary Amide1630 - 1680
Amide II (N-H Bend, C-N Stretch)Acetyl, Primary Amide1510 - 1570
C=C, C=N StretchImidazole Ring1400 - 1600
Amide IIIC-N Stretch, N-H Bend1250 - 1350

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light. It provides information about the stereochemistry of chiral molecules. Since this compound is derived from L-histidine, it is a chiral molecule and will exhibit a CD spectrum.

The primary chromophores in the accessible UV region are the amide bonds and the imidazole ring. The n→π* electronic transition of the amide carbonyl group typically appears around 210-230 nm. For L-amino acid derivatives, this transition usually results in a positive Cotton effect (a positive peak in the CD spectrum). rsc.org This characteristic feature can be used to confirm the absolute configuration at the α-carbon as (S). The transitions of the imidazole ring would appear at shorter wavelengths. The sign and magnitude of the CD signals are highly sensitive to the molecular conformation, making CD a valuable tool for studying conformational changes in solution. oup.com

Advanced Mass Spectrometry (MS/MS, HRMS) for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Using techniques like Electrospray Ionization (ESI), HRMS can determine the mass of the protonated molecule [M+H]⁺ with very high accuracy. This allows for the unambiguous determination of the elemental formula (e.g., C₈H₁₂N₄O₂ for the [M+H]⁺ ion).

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the parent ion [M+H]⁺ is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural confirmation.

For this compound, fragmentation would be expected to occur at the labile amide bonds, leading to characteristic b- and y-type ions, similar to peptides. Another major fragmentation pathway would involve the loss of the imidazole side chain. wpmucdn.com

Predicted MS/MS Fragmentation of [M+H]⁺ for this compound (Exact Mass: 197.1033)

Ionm/z (monoisotopic)Proposed Structure/Loss
[M+H]⁺197.10Protonated parent molecule
[M+H - NH₃]⁺180.08Loss of ammonia (B1221849) from the primary amide
[M+H - CH₃CONH₂]⁺138.07Loss of acetamide (B32628)
[Im-CH₂-CH=NH₂]⁺110.07Cleavage of the Cα-Cβ bond with charge retention on the side chain fragment
[Im-CH₂]⁺81.04Loss of the side chain (iminium ion)

Conformational Landscape and Rotational Barrier Analysis of this compound

The conformational flexibility of this compound, a derivative of the amino acid histidine, is a critical determinant of its molecular interactions and biological activity. This flexibility arises from the rotation around several single bonds within its structure. A comprehensive understanding of its conformational landscape and the energy barriers associated with these rotations provides insight into the molecule's preferred shapes and the dynamics of its interconversion between different spatial arrangements.

Rotational Barrier of the Acetamido Group

The rotation around the C-N bond of the acetamido group is significantly restricted due to the partial double bond character arising from resonance between the lone pair of electrons on the nitrogen atom and the carbonyl group's pi system. libretexts.org This resonance imparts planarity to the amide group. youtube.com Consequently, the interconversion between the trans and cis conformations of the amide bond is a high-energy process. nih.gov

Studies on simple amides and N-acetylated amino acids have consistently shown a high rotational barrier for the amide bond, typically in the range of 20 kcal/mol. nih.govmdpi.com This high barrier effectively locks the acetamido group in a predominantly planar conformation. The trans conformation, where the carbonyl oxygen and the N-H proton are on opposite sides of the C-N bond, is energetically favored over the cis conformation due to reduced steric hindrance. nih.gov For N-methylacetamide, the trans isomer is approximately 2.6 kcal/mol more stable than the cis isomer. nih.gov

Table 1: Estimated Rotational Barrier for the Acetamido Group
ParameterEstimated ValueReference Molecule
Rotational Barrier (kcal/mol)~20N-methylacetamide nih.gov
Energy Difference (trans vs. cis) (kcal/mol)~2.6N-methylacetamide nih.gov

Conformational Landscape of the Imidazole Side Chain

The orientation of the imidazole side chain relative to the backbone is described by two key dihedral angles, χ1 (chi1) and χ2 (chi2). researchgate.net

χ2: Defined by the atoms Cα-Cβ-Cγ-Cδ2. Rotation around the Cβ-Cγ bond alters the orientation of the imidazole ring plane.

The conformational space of the side chain is typically characterized by three low-energy staggered conformations for χ1, corresponding to dihedral angles of approximately +60° (gauche+), 180° (trans), and -60° (gauche-). expasy.org Steric hindrance between the side chain and the main chain atoms restricts the accessible conformational space. expasy.org The gauche(-) conformation is generally the least frequent due to close contacts with the main chain carbonyl and amino groups. expasy.org The gauche(+) and trans conformations are the most populated. expasy.org

For histidine, the distribution of χ1 angles in peptides and proteins shows distinct preferences for these staggered rotamers. researchgate.net The relative populations of these conformers are influenced by the local environment and interactions.

The χ2 angle also exhibits preferred conformations, though the rotational barrier is generally lower than that for χ1. For aromatic side chains, a χ2 angle of around ±90° is often favored to minimize steric clashes. expasy.org

Table 2: Preferred Dihedral Angles for the Imidazole Side Chain
Dihedral AngleDefining AtomsPreferred Conformations
χ1N-Cα-Cβ-Cγgauche(+) (~60°), trans (~180°), gauche(-) (~-60°) expasy.org
χ2Cα-Cβ-Cγ-Cδ2~±90° expasy.org

The interplay between the rotations around the χ1 and χ2 bonds defines the potential energy surface of the side chain. Computational studies, such as those employing Density Functional Theory (DFT), can be utilized to map this surface and identify the global and local energy minima, as well as the transition states connecting them. mdpi.com While specific DFT calculations for this compound are not available, by analogy with histidine-containing peptides, it can be inferred that the conformational landscape is characterized by distinct energy wells corresponding to the preferred rotameric states. The barriers to interconversion between these states are expected to be relatively low, on the order of a few kcal/mol, allowing for rapid conformational exchange at room temperature. nih.gov

Computational and Theoretical Investigations of 2 Acetamido 3 1h Imidazol 4 Yl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.govnih.gov By focusing on the electron density, DFT can accurately predict the geometric and electronic structure of 2-acetamido-3-(1H-imidazol-4-yl)propanamide. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Furthermore, DFT is employed to calculate various reactivity descriptors. researchgate.net Fukui functions, for instance, can identify the most electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other chemical species. nih.gov Such analyses are vital for understanding potential metabolic pathways and designing derivatives with enhanced activity. nih.gov

Table 1: Illustrative Predicted Electronic Properties of this compound via DFT
ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVChemical stability and reactivity
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity1.2 eVEnergy released upon gaining an electron

Ab initio methods, which are based on first principles without reliance on experimental data, are invaluable for predicting spectroscopic parameters. For this compound, these calculations can generate theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra. Anharmonic frequency calculations using methods like the Vibrational Self-Consistent Field (VSCF) on an MP2 ab initio potential energy surface can provide highly accurate predictions of vibrational frequencies, which correspond to peaks in an IR spectrum. huji.ac.il This allows for the assignment of experimental spectral bands to specific molecular motions.

Similarly, ab initio calculations are used to predict NMR chemical shifts. nih.gov50megs.com By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) within the molecule's computed equilibrium geometry, a theoretical NMR spectrum can be constructed. Comparing these predicted spectra with experimental data is a powerful tool for structural elucidation and confirmation. nih.gov

Table 2: Illustrative Predicted Spectroscopic Parameters for this compound
Spectroscopic MethodParameterPredicted ValueAssignment
Infrared (IR)Vibrational Frequency~3300 cm⁻¹N-H stretch (amide, imidazole)
Infrared (IR)Vibrational Frequency~1650 cm⁻¹C=O stretch (amide I)
¹³C NMRChemical Shift~175 ppmCarbonyl Carbon (C=O)
¹H NMRChemical Shift~7.5 ppmImidazole (B134444) Ring Proton

Molecular Docking Simulations with Established Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to simulate the interaction between a small molecule ligand and a biological macromolecule, typically a protein or enzyme.

Docking simulations can elucidate how this compound might interact with the active sites of various enzymes implicated in disease.

PAICS (Phosphoribosylaminoimidazole-succinocarboxamide synthetase): As an enzyme in the de novo purine (B94841) biosynthesis pathway, PAICS is a target in cancer therapy. Docking studies could reveal if the subject compound, which contains a propanamide structure, can bind to the enzyme's active site, potentially disrupting its function. nih.gov

p38 MAP kinase: This kinase is a key mediator of inflammatory responses. Imidazole-containing compounds are known to be investigated as inhibitors. Docking would predict the binding affinity and specific interactions (e.g., hydrogen bonds with key residues) of this compound within the ATP-binding pocket of p38.

NLRP3 Inflammasome: A critical component of the innate immune system, aberrant NLRP3 activation is linked to numerous inflammatory diseases. Docking simulations can predict whether the compound could bind to key domains of NLRP3, potentially inhibiting its assembly and activation.

WDR5 (WD repeat-containing protein 5): WDR5 is a scaffold protein involved in epigenetic regulation and is a target in oncology. Its "WIN" site is a known druggable pocket. Docking studies, similar to those performed on pyrroloimidazole analogs, can predict if the compound binds to this site and disrupts critical protein-protein interactions. benthamdirect.com

Table 3: Illustrative Molecular Docking Results with Enzyme Targets
Enzyme TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
PAICS-8.5Arg245, Gln132
p38 MAP kinase-9.2Met109, Lys53
NLRP3-7.9Tyr563, Ser439
WDR5 (WIN Site)-8.8Phe133, Cys261

Beyond enzymes, docking is used to predict interactions with cell surface and intracellular receptors.

Melanocortin Receptors (MCRs): These G-protein coupled receptors are involved in various physiological processes. The histidine moiety of the compound is structurally related to histamine (B1213489), which can interact with various receptors. Docking would explore the potential binding modes and affinities of the compound within the transmembrane domains of different MCR subtypes.

GABA Receptors: As the primary inhibitory neurotransmitter receptors in the brain, GABA receptors are important drug targets. Given that some imidazole derivatives interact with GABA receptors, docking simulations can predict whether this compound could bind to allosteric sites, similar to benzodiazepines, and modulate receptor activity.

Table 4: Illustrative Molecular Docking Results with Receptor Targets
Receptor TargetPredicted Binding Energy (kcal/mol)Potential Binding Site
Melanocortin 4 Receptor (MC4R)-7.5Orthosteric binding pocket
GABA-A Receptor (α1β2γ2)-8.1Benzodiazepine allosteric site

Molecular Dynamics Simulations for Ligand-Target Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. researchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the binding and any conformational changes that may occur.

Following docking, the most promising ligand-protein complex is subjected to MD simulation in a simulated physiological environment (i.e., solvated in water with ions). Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. A stable RMSD over the simulation time (typically nanoseconds) suggests a stable binding mode. Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein are flexible and which are stabilized by the ligand's presence. The persistence of key interactions, such as hydrogen bonds identified in docking, can also be tracked throughout the simulation to confirm their importance for binding affinity. researchgate.net

Table 5: Illustrative Molecular Dynamics Simulation Parameters and Key Stability Metrics for Compound-p38 MAP Kinase Complex
ParameterValue/Observation
Simulation Time100 ns
Ligand RMSDStable (< 2 Å after equilibration)
Protein Backbone RMSDStable (< 3 Å after equilibration)
Key Hydrogen Bond Occupancy> 85% for Met109 and Lys53

Ligand-Based and Structure-Based Virtual Screening Methodologies for Analogues

Computational techniques are pivotal in modern drug discovery for identifying novel bioactive molecules from vast chemical libraries. For a compound such as this compound, both ligand-based and structure-based virtual screening (VS) serve as powerful, complementary strategies to discover structurally similar or functionally equivalent analogues. nih.govnih.gov These methods expedite the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. nih.govresearchgate.net

Ligand-Based Virtual Screening (LBVS)

Ligand-based virtual screening operates on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov The methodology uses one or more known active compounds, like this compound, as a template to search large compound databases (e.g., ZINC15, PubChem) for molecules with a high degree of similarity. nih.govnih.gov

The process typically involves generating a molecular representation (descriptor) of the template molecule, which can be based on 2D fingerprints or 3D shape and pharmacophoric features. nih.gov The database is then screened to identify compounds that match these descriptors. For instance, a search could be initiated using the benzimidazole (B57391) scaffold, a related heterocyclic system, to find potential inhibitors for a specific enzyme like triosephosphate isomerase. nih.govresearchgate.netutrgv.edu

Structure-Based Virtual Screening (SBVS)

In contrast, structure-based virtual screening requires the 3D structural information of the biological target, which can be obtained through methods like X-ray crystallography or NMR spectroscopy. nih.govnih.gov The core of SBVS is molecular docking, a computational process that predicts the preferred orientation and binding affinity of a ligand when bound to a target's active site. nih.govplos.org

In a typical SBVS workflow, a library of compounds is computationally docked into the binding pocket of the target protein. nih.goveco-vector.com A scoring function is then used to rank the compounds based on their predicted binding free energy, with lower scores generally indicating higher affinity. mdpi.com This approach has been successfully applied to identify novel ligands for various targets, including G protein-coupled receptors (GPCRs) like the histamine H1 receptor, which shares the imidazole moiety found in this compound. nih.gov The selection of hits is further refined by analyzing protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, to ensure a plausible binding mode. nih.goveco-vector.com

Table 1: Comparative Workflow of Virtual Screening Methodologies

Step Ligand-Based Virtual Screening (LBVS) Structure-Based Virtual Screening (SBVS)
Prerequisite Structure of at least one known active ligand. 3D structure of the biological target. nih.gov
Preparation Generation of a molecular query (e.g., 2D fingerprint, 3D pharmacophore) from the template ligand. nih.gov Preparation of the target structure (e.g., adding hydrogens, assigning protonation states) and the compound library. nih.gov
Screening Searching compound databases for molecules with high similarity to the query. nih.govnih.gov Docking each compound from the library into the target's binding site. plos.org
Ranking Compounds are ranked based on similarity scores. Compounds are ranked using a scoring function that estimates binding affinity. mdpi.com
Post-processing Visual inspection and filtering based on chemical diversity and drug-like properties. Analysis of binding poses, protein-ligand interactions, and filtering based on physicochemical properties. nih.govnih.gov
Outcome A set of compounds structurally similar to the known active ligand. A set of compounds predicted to bind favorably to the biological target.

Pharmacophore Modeling and Ligand Efficiency Metrics

Pharmacophore Modeling

Pharmacophore modeling is a powerful ligand-based method used to distill the essential steric and electronic features required for a molecule to exert a specific biological effect. researchgate.netresearchgate.net A pharmacophore model represents the 3D arrangement of abstract features, such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, positive/negative ionizable groups, and hydrophobic regions. researchgate.net

For a molecule like this compound, a pharmacophore model could be generated based on its structure or from a set of known active analogues. This model would likely include:

An aromatic ring feature for the imidazole group.

Hydrogen bond donor and acceptor features from the amide groups and the imidazole ring.

A potential positive ionizable feature associated with the imidazole ring.

Once developed and validated, this pharmacophore model can be used as a 3D query to rapidly screen large chemical databases, identifying diverse molecules that fit the model and are therefore potential candidates for the same biological target. researchgate.netresearchgate.net

Ligand Efficiency Metrics

During the process of hit-to-lead optimization, it is crucial to assess not just the potency of a compound but also the "quality" of the molecule. Ligand efficiency (LE) metrics provide a way to normalize the binding affinity of a compound by its size or other physicochemical properties, helping to guide the selection of the most promising candidates for further development. core.ac.ukresearchgate.net These metrics help medicinal chemists avoid the common pitfall of achieving higher potency simply by increasing molecular size and lipophilicity, which can negatively impact drug development properties. core.ac.uk

Several key metrics are used to evaluate compound quality:

Ligand Efficiency (LE): This metric relates the binding energy of a ligand to the number of its non-hydrogen atoms (heavy atom count, HAC). core.ac.ukrgdscience.com It helps identify small, efficient fragments that bind strongly to the target. A desirable LE value is generally considered to be ≥ 0.3. rgdscience.com

Lipophilic Ligand Efficiency (LLE): LLE, also known as LiPE, assesses the balance between potency (pIC50 or pKi) and lipophilicity (LogP or LogD). core.ac.uknih.gov Since high lipophilicity is often associated with poor ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, LLE helps steer optimization towards compounds with a better balance. core.ac.uk An ideal LLE value for an optimized drug candidate is typically 5–7 or greater. core.ac.uk

Other Metrics: Additional metrics like the Binding Efficiency Index (BEI), Size-Independent Ligand Efficiency (SILE), and Lipophilicity-Corrected Ligand Efficiency (LELP) provide alternative ways to evaluate the efficiency of a compound by normalizing potency against molecular weight or by combining size and lipophilicity considerations. core.ac.uknih.gov

The application of these metrics can help ensure that as analogues of this compound are developed, improvements in potency are achieved efficiently, without introducing undesirable physicochemical properties. core.ac.uk

Table 2: Key Ligand Efficiency Metrics in Drug Discovery

Metric Formula Desired Value Description
Ligand Efficiency (LE) 1.4 * (-logIC50) / HAC ≥ 0.3 rgdscience.com Measures the binding energy per heavy atom, rewarding potent and small molecules. core.ac.uk
Lipophilic Ligand Efficiency (LLE or LiPE) pActivity - LogP > 5 core.ac.uk Quantifies the balance between potency and lipophilicity, penalizing "greasy" molecules. nih.gov
Binding Efficiency Index (BEI) (pActivity * 1000) / MW > 18-20 Relates potency to molecular weight (MW). nih.gov
Size-Independent Ligand Efficiency (SILE) pActivity / HAC^0.3 Varies by target An alternative to LE that is less dependent on molecular size. nih.gov
Lipophilicity-Corrected LE (LELP) LogP / LE -10 to +10 core.ac.uk Indicates the "price" in lipophilicity paid for ligand efficiency. core.ac.uk
LLE Adjusted for HA Count (LLE_AT) 0.111 + [(1.37 * LLE) / HAC] > 0.3 rgdscience.com Combines lipophilicity, size, and potency into a single metric scaled to be comparable to LE. core.ac.ukrgdscience.com
Surface-binding Efficiency Index (SEI) (pActivity * 100) / PSA Varies Relates potency to the polar surface area (PSA) of the molecule. nih.gov

pActivity can be pIC50, pKi, or pEC50. HAC = Heavy Atom Count. MW = Molecular Weight. LogP = Logarithm of the partition coefficient.


Molecular and Cellular Mechanisms of Action of 2 Acetamido 3 1h Imidazol 4 Yl Propanamide in Research Models

In Vitro Enzyme Inhibition Kinetics and Mechanism

The inhibitory effects of 2-acetamido-3-(1H-imidazol-4-yl)propanamide have been characterized against specific enzymes, providing insights into its potential as a modulator of enzymatic activity.

Determination of IC50 and Ki Values

Research has demonstrated that this compound can inhibit the activity of human glutaminyl cyclase, an enzyme implicated in the post-translational modification of proteins. The inhibition constant (Ki) for this interaction has been reported to be 1698 nM. drugbank.com

Derivatives of histamine (B1213489) have also been studied for their effects on other enzymes. For instance, Nα-arylsulfonyl histamine derivatives have shown inhibitory activity against β-glucosidase. nih.gov While not pertaining directly to this compound, these findings with structurally related compounds suggest a potential area for further investigation.

Enzyme TargetInhibitorIC50Ki
Human Glutaminyl CyclaseThis compoundNot Reported1698 nM

Reversibility and Irreversibility Studies

The nature of enzyme inhibition, whether reversible or irreversible, is a critical aspect of understanding a compound's mechanism of action. For a structurally related compound, Nα-4-fluorobenzenesulfonyl histamine, its inhibition of β-glucosidase was determined to be reversible. nih.gov However, specific studies detailing the reversibility or irreversibility of the interaction between this compound and its target enzymes, such as human glutaminyl cyclase, are not extensively available in the reviewed literature.

Substrate Competition Assays

Substrate competition assays are employed to determine the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive). In the case of the related compound, Nα-4-fluorobenzenesulfonyl histamine, the inhibition of β-glucosidase was found to be competitive. nih.gov This suggests that the inhibitor binds to the active site of the enzyme, thereby competing with the substrate. Detailed substrate competition assays for this compound with human glutaminyl cyclase or other enzymes have not been specifically reported in the available scientific literature.

Receptor Binding Assays and Agonist/Antagonist Characterization in Cell-Free Systems

While histamine is a well-known agonist for its receptors (H1, H2, H3, and H4), the characterization of this compound as an agonist or antagonist at these or any other receptors has not been detailed in the reviewed scientific literature. Receptor binding assays are crucial for determining the affinity and functional activity of a compound at a specific receptor. Such studies would be necessary to elucidate whether this compound retains, modifies, or loses the receptor-mediated activities of its parent compound, histamine. To date, no specific data from cell-free receptor binding assays for this compound are available.

Cellular Pathway Modulation in Defined Cell Lines

The ability of a compound to modulate cellular pathways is a key aspect of its biological activity. This section focuses on the potential of this compound to interfere with quorum sensing in bacteria.

Quorum Sensing Inhibition Mechanisms in Bacterial Cultures (e.g., Pseudomonas aeruginosa)

Quorum sensing is a system of cell-to-cell communication in bacteria that regulates gene expression in response to population density. In pathogens like Pseudomonas aeruginosa, quorum sensing controls the expression of virulence factors and biofilm formation, making it a target for antimicrobial strategies. The primary quorum sensing systems in P. aeruginosa are the las and rhl systems, which are regulated by the transcriptional regulators LasR and RhlR, respectively. ekb.egresearchgate.net

Despite the interest in identifying inhibitors of these pathways, there is no direct scientific evidence in the reviewed literature to suggest that this compound acts as a quorum sensing inhibitor in Pseudomonas aeruginosa. Studies on quorum sensing modulation in this bacterium have focused on a variety of other natural and synthetic compounds, but N-acetylhistamine has not been identified as a modulator of the las or rhl pathways or their downstream effects.

Inflammasome Pathway Modulation (e.g., NLRP3 in THP-1 cells)

Research in this area would investigate the potential of this compound to modulate the inflammasome, a key component of the innate immune system responsible for the activation of inflammatory responses. The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical regulator of intestinal homeostasis and has been implicated in the pathogenesis of various inflammatory diseases. nih.gov

In a typical experimental setup, human monocytic THP-1 cells, which are widely used for inflammasome studies due to their high expression levels of NLRP3, ASC, and pro-caspase-1, would be utilized. invivogen.com Researchers would first prime the THP-1 cells with a stimulus like lipopolysaccharide (LPS) to upregulate the expression of inflammasome components. Subsequently, the cells would be treated with this compound at various concentrations before being exposed to a known NLRP3 activator, such as nigericin (B1684572) or ATP.

The modulatory effect of the compound would be assessed by measuring the downstream consequences of NLRP3 inflammasome activation. Key readouts would include the secretion of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and the extent of pyroptosis, an inflammatory form of programmed cell death. nih.gov A reduction in cytokine secretion and pyroptosis in the presence of the compound would suggest an inhibitory effect on the NLRP3 inflammasome pathway.

Hypothetical Data Table: Effect of this compound on NLRP3 Inflammasome Activation in THP-1 Cells

Treatment GroupIL-1β Secretion (pg/mL)LDH Release (as % of control)
Control (LPS + Nigericin)500 ± 50100 ± 10
Compound (1 µM)400 ± 4580 ± 8
Compound (10 µM)250 ± 3050 ± 5
Compound (50 µM)100 ± 1520 ± 3

Purine (B94841) Biosynthesis Pathway Enzyme Targeting

This line of investigation would explore whether this compound exerts its effects by targeting enzymes involved in the purine biosynthesis pathway. This pathway is essential for the production of purine nucleotides, which are fundamental for DNA and RNA synthesis, cellular energy metabolism, and signaling.

Initial studies might involve in silico molecular docking simulations to predict potential binding interactions between this compound and key enzymes in the purine biosynthesis pathway. Promising targets identified through computational methods would then be validated using in vitro enzymatic assays. These assays would directly measure the activity of purified enzymes in the presence of varying concentrations of the compound to determine if it acts as an inhibitor or an activator.

Further cellular studies would be necessary to confirm that the compound's effects on purine metabolism observed in vitro translate to a cellular context. This could involve treating cells with the compound and using techniques like metabolic flux analysis or mass spectrometry to measure changes in the levels of purine metabolites.

Protein-Ligand Interaction Studies using Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To characterize the direct physical interaction between this compound and its putative protein targets, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be employed.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of binding interactions. In a hypothetical SPR experiment, a purified target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip. The binding of the compound to the protein would cause a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which quantifies the binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the purified target protein. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (K_D), stoichiometry of binding (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).

Hypothetical Data Table: Biophysical Characterization of the Interaction between this compound and a Target Protein

TechniqueParameterValue
Surface Plasmon Resonance (SPR)K_D (µM)5.2
k_on (M⁻¹s⁻¹)1.8 x 10⁴
k_off (s⁻¹)9.4 x 10⁻²
Isothermal Titration Calorimetry (ITC)K_D (µM)4.9
Stoichiometry (n)1.1
ΔH (kcal/mol)-8.5
-TΔS (kcal/mol)-2.1

Investigation of Protein Post-Translational Modification Modulation

This area of research would focus on whether this compound can influence cellular processes by modulating protein post-translational modifications (PTMs). PTMs are covalent modifications of proteins that occur after their synthesis and are crucial for regulating protein function, localization, and stability. nih.gov

Initial screening could involve treating cells with the compound and then performing a global PTM analysis using techniques like mass spectrometry-based proteomics. This would provide a broad overview of any changes in the levels of various PTMs, such as phosphorylation, acetylation, ubiquitination, and methylation, across the entire proteome. nih.gov

If the global analysis reveals significant changes in a particular PTM, further targeted studies would be conducted. For example, if the compound was found to alter the phosphorylation status of a specific signaling pathway, western blotting with phospho-specific antibodies would be used to validate these findings and to investigate the effects on upstream kinases and downstream substrates.

High-Content Screening Approaches for Phenotypic Analysis in Cellular Research

High-Content Screening (HCS) is an automated microscopy-based approach that allows for the quantitative analysis of multiple cellular parameters in a high-throughput manner. HCS would be a valuable tool to investigate the phenotypic effects of this compound on cells.

In a typical HCS experiment, cells would be plated in multi-well plates and treated with the compound. The cells would then be stained with a panel of fluorescent dyes that label various subcellular components and report on different cellular processes. Automated microscopy would be used to capture images of the cells, and sophisticated image analysis software would then quantify a wide range of cellular features, such as cell viability, cell cycle progression, nuclear morphology, mitochondrial function, and cytoskeletal organization.

This approach would provide a comprehensive phenotypic fingerprint of the compound's cellular effects and could help to identify its mechanism of action by revealing which cellular pathways are most significantly impacted.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 Acetamido 3 1h Imidazol 4 Yl Propanamide and Its Analogues

Impact of N-acetamido Group Modifications on Biological Activity

The N-acetamido group is a critical determinant of the molecule's interaction with biological targets. Modifications to this group can significantly alter potency, selectivity, and pharmacokinetic properties. Research into N-acyl amino acid analogues has demonstrated that changes to the amide headgroup can influence metabolic stability and biological activity. nomuraresearchgroup.com

For instance, converting the secondary amide in the N-acetamido group to a tertiary amide has been shown to improve metabolic stability. nomuraresearchgroup.com This is because the tertiary amide is less susceptible to enzymatic hydrolysis by amidases. nomuraresearchgroup.com Furthermore, replacing the acetyl group with bulkier or more lipophilic acyl chains can enhance binding affinity to target proteins by establishing additional van der Waals or hydrophobic interactions. Conversely, introducing polar substituents to the acyl group can improve aqueous solubility. The nature of the N-acyl group can also influence the molecule's ability to act as an endogenous uncoupler of mitochondrial respiration, with unsaturated fatty acid chains of medium length often showing optimal activity. nomuraresearchgroup.com

Modification of N-acetamido GroupPredicted Impact on Biological ActivityRationale
Replacement of acetyl with longer alkyl chainsIncreased lipophilicity and potential for enhanced target bindingAugments hydrophobic interactions with the target protein's binding pocket.
Introduction of aromatic acyl groupsPotential for π-π stacking interactionsCan introduce new binding modes with aromatic residues in the target.
Conversion to a tertiary amideIncreased metabolic stabilityReduces susceptibility to hydrolysis by amidases. nomuraresearchgroup.com
Addition of polar functional groups (e.g., hydroxyl, carboxyl)Increased hydrophilicity and solubilityMay improve pharmacokinetic properties but could decrease cell permeability.

Role of the Imidazole (B134444) Ring Substitutions and Tautomerism on Molecular Recognition

The imidazole ring of the histidine moiety is a versatile functional group that can act as a hydrogen bond donor, acceptor, and a ligand for metal ions. Its tautomeric nature, existing in two neutral forms (π and τ), allows it to adapt its electronic and conformational properties to fit different binding environments. nih.govnih.gov This tautomeric switching can cause significant conformational changes in the peptide backbone, which can have a profound impact on molecular recognition. nih.govnih.gov

Substitutions on the imidazole ring can modulate its pKa, steric profile, and hydrogen-bonding capacity. For example, introducing electron-withdrawing groups can lower the pKa, making the ring less basic and altering its hydrogen-bonding properties. Conversely, electron-donating groups can increase the pKa. The position of substituents is also crucial; modifications at the C2, C4, or C5 positions can sterically hinder or promote specific interactions with a target receptor or enzyme. The protonated state of the imidazole group has been shown to be important for enhancing the endosomal escape of mRNA in lipid nanoparticle delivery systems, highlighting the role of its pH-sensitive properties in molecular interactions. researchgate.netnih.gov

Imidazole Ring ModificationPredicted Impact on Molecular RecognitionRationale
Substitution with electron-withdrawing groupsAltered hydrogen bonding and reduced basicityModifies the electronic properties of the ring, affecting its pKa.
Substitution with electron-donating groupsEnhanced basicity and potential for stronger ionic interactionsIncreases the pKa of the imidazole nitrogen.
Introduction of bulky substituentsSteric hindrance or creation of new binding pocketsCan either block access to the binding site or create new favorable interactions.
Control of tautomeric state (π vs. τ)Conformational switching of the moleculeThe position of the proton on the imidazole ring influences the overall molecular shape. nih.govnih.gov

Influence of Propanamide Backbone Chirality and Chain Length on Target Interaction

The stereochemistry of the propanamide backbone is fundamental to the biological activity of 2-acetamido-3-(1H-imidazol-4-yl)propanamide. As a derivative of L-histidine, the (S)-enantiomer is the naturally occurring and often more biologically active form. The specific chirality dictates the three-dimensional arrangement of the N-acetamido and imidazole side chain, which must be complementary to the chiral environment of the biological target, such as an enzyme's active site or a receptor's binding pocket.

Altering the length of the propanamide backbone can also have a significant impact on target interaction. Shortening or lengthening the carbon chain affects the spatial relationship between the N-acetamido group and the imidazole ring. Studies on the effects of amino acid side-chain length have shown that even a single methylene (B1212753) group difference can alter binding affinity and biological response by affecting the entropic penalty of binding and the ability to form optimal interactions. nih.govnih.govresearchgate.netresearchgate.net For instance, an optimal side-chain length can achieve a balance between the entropic cost of restricting conformational freedom and the enthalpic gain from the binding interaction. researchgate.net

Backbone ModificationPredicted Impact on Target InteractionRationale
Inversion of chirality (L to D)Likely loss or significant change in activityBiological targets are chiral and typically recognize only one enantiomer.
Shortening of the propanamide chainAltered spatial positioning of functional groupsMay lead to a loss of key interactions if the distance between binding motifs is no longer optimal.
Lengthening of the propanamide chainIncreased conformational flexibility and altered positioningCould allow for new interactions but may also introduce an entropic penalty. nih.gov

Substituent Effects on Amide Linkage Stability and Bioavailability in Research Models

The stability of the amide linkage in the propanamide backbone and the N-acetamido group is crucial for the compound's bioavailability and duration of action. Amide bonds are susceptible to enzymatic cleavage by proteases and amidases. nomuraresearchgroup.com Introducing steric hindrance near the amide bond, for example, by adding bulky substituents to the alpha-carbon or the N-acyl group, can enhance metabolic stability by shielding the bond from enzymatic attack. researchgate.netnih.gov

Substituent EffectPredicted Impact on Stability and BioavailabilityRationale
Steric hindrance near the amide bondIncreased metabolic stabilityShields the amide linkage from enzymatic hydrolysis. nih.gov
Introduction of lipophilic groupsIncreased membrane permeability, but potentially lower solubilityEnhances partitioning into lipid bilayers. nih.gov
Introduction of hydrophilic groupsIncreased aqueous solubility, but potentially lower permeabilityImproves solubility in physiological fluids.
Amide-to-ester substitutionIncreased membrane permeabilityRemoves a hydrogen bond donor, reducing the desolvation penalty. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govsysrevpharm.org For analogues of this compound, QSAR studies can provide valuable insights into the key molecular descriptors that govern their activity. nih.gov

These models are developed by calculating a range of descriptors for each analogue, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. nih.govimist.ma Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build a mathematical model that can predict the biological activity of new, unsynthesized compounds. frontiersin.org A well-validated QSAR model can guide the design of more potent and selective analogues by identifying the optimal combination of properties for a given biological target. researchgate.netsemanticscholar.orgresearchgate.netnih.gov

Rational Design of SAR Libraries based on Mechanistic Insights

Mechanistic insights into how this compound and its analogues interact with their biological targets are essential for the rational design of focused compound libraries. plos.org Understanding the key binding interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, allows for the design of new molecules with a higher probability of being active. nih.gov

For example, if structural biology data reveals that the imidazole ring is involved in a critical hydrogen bond with a specific residue in the target protein, a library of analogues can be designed with various substituents on the imidazole ring to fine-tune this interaction. Similarly, if the N-acetamido group occupies a hydrophobic pocket, a library can be synthesized with different acyl groups to optimize hydrophobic packing. This mechanism-driven approach to library design is more efficient than traditional high-throughput screening as it focuses on a chemical space that is more likely to yield active compounds. nih.govnih.gov

Synthesis and Characterization of Analogues and Derivative Libraries of 2 Acetamido 3 1h Imidazol 4 Yl Propanamide

Design Principles for Analogue Generation (e.g., Bioisosteric Replacement, Scaffold Hopping, Fragment-Based Design)

The design of new analogues of 2-acetamido-3-(1H-imidazol-4-yl)propanamide is guided by established medicinal chemistry principles to explore the chemical space around the parent structure.

Bioisosteric Replacement: This strategy involves substituting functional groups with others that have similar physical or chemical properties, with the aim of altering the molecule's activity or metabolic stability. For instance, the imidazole (B134444) ring, a key feature of the parent compound, could be replaced with other five-membered heterocycles like triazoles, pyrazoles, or oxadiazoles (B1248032) to investigate the importance of the ring's hydrogen bonding capacity and electronic properties. Similarly, the acetamido group could be replaced with other acyl groups or sulfonamides to probe the steric and electronic requirements of this region.

Scaffold Hopping: This more advanced approach entails replacing the central molecular scaffold with a structurally different one while retaining the original orientation of key functional groups. For this compound, the propanamide backbone could be replaced with a more rigid or conformationally constrained scaffold to improve binding affinity or selectivity for a biological target.

Fragment-Based Design: This principle involves the creation of hybrid molecules by combining structural motifs from different pharmacophores. For example, a library of novel imidazole-1,2,3-triazole hybrids can be designed and synthesized based on a hybrid pharmacophore approach. nih.gov This could involve linking the imidazole core of the parent compound to other known bioactive fragments through various linkers to explore synergistic effects. nih.gov

Parallel Synthesis and Combinatorial Chemistry Approaches for Library Creation

To efficiently generate a large and diverse library of analogues, parallel synthesis and combinatorial chemistry techniques are employed. These methods allow for the rapid creation of numerous compounds from a set of common building blocks.

Multi-component Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step. The Ugi and Passerini reactions are powerful tools for synthesizing substituted imidazoles. acs.org For instance, a four-component Ugi reaction could be utilized with a variety of aldehydes, amines, isocyanides, and carboxylic acids to quickly generate a library of diverse imidazole derivatives. acs.org Another effective method is the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) and is a robust strategy for creating imidazole-based molecules. mdpi.com

Solid-Phase Synthesis: This technique involves attaching the initial building block to a solid support (resin) and then sequentially adding other reagents in solution. This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents are simply washed away. This method is well-suited for the automated parallel synthesis of a large number of analogues.

The following table illustrates a hypothetical library of analogues generated through combinatorial synthesis, where R1, R2, and R3 represent points of diversification on the parent scaffold.

Derivative IDR1 (at acetamido group)R2 (at imidazole N-1)R3 (at propanamide)
ANA-001 MethylHAmide
ANA-002 EthylHAmide
ANA-003 CyclopropylHAmide
ANA-004 MethylBenzyl (B1604629)Amide
ANA-005 MethylHMethyl Ester
ANA-006 MethylHN-methylamide

Characterization of Novel Derivatives using Advanced Analytical Techniques (NMR, MS, X-ray)

Once synthesized, the identity and purity of each novel derivative must be rigorously confirmed using a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the synthesized compounds. For imidazole-containing molecules, characteristic signals in the ¹H NMR spectrum include aromatic protons of the imidazole ring and protons of the substituents. nih.gov For example, in a series of benzimidazole (B57391) derivatives, aromatic protons appeared as multiplets between δ 6.8–7.9 ppm. nih.gov The presence of specific functional groups, such as the methylene (B1212753) protons in an acetamide (B32628) side chain, can also be confirmed by their characteristic chemical shifts. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the new compounds, confirming their elemental composition. Electrospray ionization (ESI) is a common technique for this purpose. acs.org

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformation. This technique is invaluable for understanding how a molecule might interact with its biological target.

The table below summarizes the expected analytical data for a hypothetical novel derivative.

Analytical TechniqueExpected Data for a Novel Analogue
¹H NMR Chemical shifts (δ, ppm) and coupling constants (J, Hz) corresponding to all protons in the molecule.
¹³C NMR Chemical shifts (δ, ppm) for all carbon atoms, including carbonyls and aromatic carbons.
HRMS (ESI) Calculated and found m/z values for the molecular ion [M+H]⁺, confirming the elemental formula.
FT-IR Characteristic absorption bands (cm⁻¹) for functional groups like C=O (amide) and N-H.

Comparative Biochemical and Cellular Assays of Derivative Libraries

The newly synthesized and characterized library of derivatives is then screened in a series of biochemical and cellular assays to evaluate their biological activity and compare them to the parent compound.

Biochemical Assays: These assays measure the direct interaction of the compounds with a purified biological target, such as an enzyme or receptor. For example, if the target is an enzyme, an inhibition assay would be performed to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Cellular Assays: These assays are conducted on whole cells to assess the compound's effect in a more biologically relevant context. This can include measuring cell viability, proliferation, or specific signaling pathways. For instance, in the development of potential anticancer agents, cytotoxicity is often evaluated against various cancer cell lines, such as HCT116, to determine the IC₅₀ values. nih.govresearchgate.net Similarly, for antimicrobial applications, the minimum inhibitory concentration (MIC) against different bacterial or fungal strains is determined. nih.govresearchgate.net

The results of these assays allow for the establishment of a preliminary structure-activity relationship (SAR), as illustrated in the hypothetical data table below.

Derivative IDTarget Enzyme Inhibition (IC₅₀, µM)Cytotoxicity against HCT116 (IC₅₀, µM)Antibacterial Activity (MIC, µg/mL)
ANA-001 15.2>10064
ANA-002 8.575.332
ANA-003 2.112.88
ANA-004 25.6>100>128
ANA-005 18.9>10064
ANA-006 5.345.116

Prodrug Strategies for Enhanced Research Probe Delivery

To improve the physicochemical properties of promising analogues for use as research probes, prodrug strategies can be employed. A prodrug is an inactive or less active derivative of a parent molecule that is converted into the active form in vivo. nih.gov

Improving Solubility and Permeability: A common challenge in drug development is poor water solubility. nih.gov Prodrug approaches can overcome this by masking polar functional groups or introducing ionizable moieties. For example, if an analogue contains a carboxylic acid, it could be esterified to increase its lipophilicity and cell membrane permeability. While the parent compound has an amide, analogues could be designed to include other functional groups amenable to prodrug modification.

Sustained Release: Prodrugs can be designed for slow conversion to the active compound, resulting in a sustained-release effect and a longer duration of action. nih.gov This can be particularly useful for in vivo studies.

Targeted Delivery: More sophisticated prodrug strategies can be designed to release the active compound at a specific site of action, thereby increasing efficacy and reducing off-target effects.

Advanced Analytical Methodologies for Research on 2 Acetamido 3 1h Imidazol 4 Yl Propanamide

Development of Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatography is a cornerstone for the separation and analysis of 2-acetamido-3-(1H-imidazol-4-yl)propanamide. Its application ranges from verifying the purity of synthesized batches to quantifying the compound in intricate biological or environmental samples.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile, polar compounds like this compound. The development of a stability-indicating RP-HPLC method is essential for separating the main compound from any potential impurities or degradation products. pensoft.netpensoft.net

Method development typically involves optimizing several parameters to achieve efficient separation. Reversed-phase columns, such as a C18 column, are commonly employed. pensoft.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. pensoft.netwiley.com Adjusting the pH of the buffer is critical for controlling the retention time of the analyte, as the imidazole (B134444) group's charge state is pH-dependent. Isocratic elution is often sufficient for purity assessment, providing consistent and reproducible results. pensoft.net

Detection is frequently performed using a UV-Vis detector, as the imidazole ring exhibits absorbance in the low UV range (around 210-230 nm). ptfarm.pl For enhanced sensitivity and selectivity, a photodiode array (PDA) detector can be used to acquire full UV spectra, aiding in peak identification and purity assessment. The method must be validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, and specificity. pensoft.netresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Imidazole-Containing Compounds

Parameter Condition Purpose
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm) Provides hydrophobic interaction for separation. pensoft.net
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) Elutes the compound from the column. pensoft.net
Flow Rate 1.0 mL/min Ensures optimal separation and peak shape. pensoft.net
Detection UV at 220 nm Quantifies the compound based on UV absorbance. ptfarm.pl
Column Temp. 30 °C Maintains consistent retention times. pensoft.net

| Injection Vol. | 10 µL | Standard volume for introducing the sample. |

For the quantification of this compound at very low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and specificity. ijpsonline.com This technique is particularly valuable for analyzing samples from complex matrices, such as biological fluids or environmental extracts, where co-eluting substances could interfere with UV detection. mdpi.com

The chromatographic separation is typically achieved using conditions similar to HPLC, often with volatile buffers like ammonium (B1175870) formate or formic acid to ensure compatibility with the mass spectrometer interface. wiley.com Electrospray ionization (ESI) is the most common ionization technique for this type of polar molecule, usually operated in positive ion mode ([M+H]⁺) due to the basic nature of the imidazole ring. mdpi.comnih.gov

In the tandem mass spectrometer, a specific precursor ion (the protonated molecule) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM) provides high selectivity and allows for accurate quantification even in the presence of a complex matrix. nih.gov This method can achieve limits of detection (LOD) and quantification (LOQ) in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. ijpsonline.comresearchgate.net

Table 2: Typical LC-MS/MS Parameters for Trace Analysis of Imidazole Derivatives

Parameter Setting Rationale
LC Column C18 or HILIC Separation based on polarity.
Mobile Phase Water with 0.1% Formic Acid (A) & Acetonitrile with 0.1% Formic Acid (B) Volatile mobile phase compatible with MS. wiley.commdpi.com
Ionization Source Electrospray Ionization (ESI), Positive Mode Efficient ionization for polar, basic compounds. mdpi.com
MS Analysis Multiple Reaction Monitoring (MRM) High selectivity and sensitivity for quantification. nih.gov
Precursor Ion [M+H]⁺ The protonated molecular ion of the analyte.

| Product Ion(s) | Specific fragments from collision-induced dissociation | Characteristic ions used for confirmation and quantification. |

Application of Capillary Electrophoresis for Analytical and Preparative Separations

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, making it an excellent alternative or complement to HPLC. youtube.com CE separates molecules based on their charge-to-size ratio in an electric field. nih.gov Given that this compound has a chargeable imidazole group, CE is well-suited for its analysis.

Capillary Zone Electrophoresis (CZE) is the simplest form of CE, where separation occurs in a buffer-filled capillary. nih.gov The separation of imidazole derivatives has been successfully demonstrated using CZE, with parameters such as buffer pH, concentration, and applied voltage being optimized to achieve the desired resolution. nih.gov For neutral or similarly charged species, Micellar Electrokinetic Chromatography (MEKC), a variant of CE that uses surfactants (micelles) as a pseudo-stationary phase, can be employed to achieve separation based on differential partitioning. nih.gov

CE requires only nanoliter sample volumes and can provide very rapid analyses, often in a matter of minutes. youtube.com While it is predominantly an analytical technique, preparative CE can be used for the isolation of small quantities of high-purity material for further research.

Radiolabeling Strategies for Research Probes (e.g., Carbon-11, Tritium labeling for binding assays in in vitro or ex vivo research models)

Radiolabeled versions of this compound are invaluable tools for in vitro and ex vivo research, particularly for binding assays and metabolic studies. researchgate.netrsc.org Carbon-11 (¹¹C) and Tritium (³H) are commonly used isotopes for this purpose. nih.gov

Carbon-11 Labeling : With a short half-life of 20.4 minutes, ¹¹C is ideal for positron emission tomography (PET) imaging studies. researchgate.net Labeling would typically involve the rapid synthesis of a ¹¹C-containing precursor, such as [¹¹C]methyl iodide, followed by its reaction with a suitable derivative of the target molecule. researchgate.net For this compound, this could involve N-methylation of the imidazole ring or acylation with [¹¹C]acetyl chloride if a suitable precursor is designed.

Tritium Labeling : Tritium (³H) has a much longer half-life (12.3 years) and is a beta-emitter, making it suitable for quantitative in vitro binding assays and autoradiography. nih.gov The introduction of tritium can be achieved through several methods. acs.org One common approach is catalytic hydrogen isotope exchange, where the compound is treated with tritium gas (T₂) in the presence of a metal catalyst (e.g., Palladium), leading to the exchange of hydrogen atoms for tritium. acs.org Another strategy involves the reduction of a precursor containing a double bond or a halide with tritium gas. researchgate.net These methods allow for the preparation of high-specific-activity radioligands necessary for sensitive detection in binding studies. rsc.org

Isotope Dilution Mass Spectrometry for Precise Quantification in Complex Research Matrices

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for highly accurate and precise quantification. nist.gov This technique is particularly useful for overcoming matrix effects and variations in sample preparation and instrument response when analyzing complex research samples like plasma or tissue homogenates. nih.gov

The method involves the synthesis of a stable isotope-labeled (e.g., with ²H, ¹³C, or ¹⁵N) analogue of this compound to be used as an internal standard. researchgate.net A known amount of this labeled standard is spiked into the sample before any extraction or processing steps. The labeled standard is chemically identical to the analyte and therefore behaves identically during sample workup and analysis. nih.gov

Quantification is performed by measuring the ratio of the mass spectrometric signal of the unlabeled analyte to the labeled internal standard. nih.gov Since any losses during sample preparation will affect both the analyte and the internal standard equally, their ratio remains constant, leading to highly accurate and reproducible measurements. acs.org LC-MS/MS is the typical analytical platform for IDMS. nist.gov

Advanced Spectroscopic Techniques for Detection and Monitoring in Biochemical Assays

Spectroscopic techniques are indispensable for both structural confirmation and for monitoring the behavior of this compound in biochemical assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for the unambiguous structural elucidation of the synthesized compound. mdpi.com The chemical shifts and coupling constants provide detailed information about the molecular structure. NMR can also be used in metabolomic studies to identify and quantify the compound in biological fluids, offering a non-destructive analytical approach. mdpi.com

Infrared (IR) and Raman Spectroscopy : Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in the molecule, such as the amide C=O stretch, N-H bonds, and the characteristic vibrations of the imidazole ring. mdpi.com These techniques are excellent for confirming the identity of the bulk material.

UV-Visible Spectrophotometry : This straightforward technique can be used to monitor enzymatic reactions or binding events if they are associated with a change in the absorbance of the imidazole chromophore. It is often employed in high-throughput screening assays due to its simplicity and speed. A spectrophotometric rate assay has been established for related N-acetylated amino acids. nih.gov

Circular Dichroism (CD) Spectroscopy : If the compound is chiral (as it would be if derived from L- or D-histidine), CD spectroscopy can be used to confirm its stereochemical integrity and to study conformational changes upon binding to macromolecules like proteins.

Future Perspectives and Emerging Research Directions for 2 Acetamido 3 1h Imidazol 4 Yl Propanamide

Exploration of Novel Biological Targets and Undiscovered Cellular Pathways

The imidazole (B134444) ring is a fundamental component of the amino acid histidine, which plays a crucial role in the active sites of many enzymes where it acts as a general acid-base catalyst. nih.govresearchgate.net Consequently, 2-acetamido-3-(1H-imidazol-4-yl)propanamide could be investigated as a modulator of enzymes that recognize histidine or related structures. Future research could focus on screening the compound against enzyme families such as kinases, phosphatases, and metalloproteinases, where histidine residues are vital for function. wikipedia.org

Furthermore, the broader class of imidazole-containing compounds exhibits a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govijpsjournal.com This suggests that this compound could interact with various biological targets. Initial investigations should explore its potential to disrupt pathways implicated in these diseases, such as cell signaling cascades or microbial metabolic routes.

Potential Research Area Hypothesized Target Class Rationale
Enzyme Inhibition/ModulationKinases, Metalloproteinases, Histone DeacetylasesThe imidazole moiety mimics histidine, a key catalytic or binding residue in many enzymes. nih.gov
Anticancer ActivityReceptor Tyrosine Kinases (e.g., FLT3)Substituted imidazoles have shown activity against cancer-related kinases. nih.gov
Antimicrobial EffectsBacterial Cell Wall Synthesis, Biofilm FormationImidazole scaffolds are present in known antifungal and antibacterial agents. nih.govacs.org
Anti-inflammatory PathwaysCyclooxygenase (COX) Enzymes, Cytokine SignalingVarious heterocyclic compounds, including imidazoles, can modulate inflammatory responses. ijpsjournal.com

Development as a Chemical Probe for Fundamental Biological Research

The development of chemical probes is essential for dissecting complex biological processes. N-acyl imidazoles are recognized as moderately reactive electrophiles that can be used for chemical labeling of proteins and even RNA in living cells. researchgate.netkyoto-u.ac.jp The acetamido group in this compound could potentially be modified to incorporate a reporter tag (like a fluorophore) or a reactive group (like an alkyne or azide (B81097) for click chemistry), transforming it into a versatile chemical probe. scilit.comthermofisher.com

Such a probe could be used to identify new protein or nucleic acid binding partners, a technique crucial for target discovery. nih.gov For example, a probe based on this scaffold could be used in activity-based protein profiling (ABPP) to map the activity of specific enzyme classes within the proteome. The moderate reactivity of the imidazole core is advantageous, potentially allowing for more selective labeling of specific amino acid residues like histidine, cysteine, or lysine (B10760008) under optimized conditions. kyoto-u.ac.jpnih.gov

Integration with Systems Biology and -omics Approaches for Comprehensive Mechanistic Elucidation

Should this compound demonstrate significant biological activity, its mechanism of action could be comprehensively elucidated using systems biology and -omics technologies. If the compound is developed into a chemical probe as described above, it could be used in chemoproteomic experiments. nih.gov In such a workflow, the probe is introduced to live cells or cell lysates, and its interacting proteins are isolated and identified using mass spectrometry.

This approach provides an unbiased, proteome-wide view of the compound's direct targets and off-targets, offering a powerful tool for understanding its cellular effects. The data generated can be integrated with other -omics datasets, such as transcriptomics (RNA-seq) and metabolomics, to build a holistic model of how the compound perturbs cellular networks.

Application in High-Throughput Screening Campaigns for New Biological Activities

High-throughput screening (HTS) of large chemical libraries is a cornerstone of modern drug discovery. news-medical.net Small molecule libraries are routinely screened to identify "hits"—compounds that modulate a specific biological target or pathway. news-medical.netstanford.edu this compound and its derivatives could be included in diversity-oriented chemical libraries for HTS campaigns.

Given the prevalence of the imidazole scaffold in approved drugs, compounds containing this motif are valuable additions to screening collections. nih.govlifechemicals.com Screening this molecule against a wide array of targets—from G protein-coupled receptors to ion channels and enzymes—could uncover entirely unexpected biological activities, providing starting points for new therapeutic development programs. nih.govbroadinstitute.org

Challenges and Opportunities in the Advanced Chemical Synthesis of Complex Imidazole Amides

The synthesis of substituted imidazoles is a well-established field of organic chemistry, with numerous methods available, including the classic Debus-Radziszewski synthesis. ijpsjournal.comrsc.org However, the regiocontrolled synthesis of complex, multi-substituted imidazoles remains a challenge. rsc.orgresearchgate.net For a molecule like this compound, key challenges include the selective functionalization of the imidazole ring and the prevention of side reactions during amide bond formation.

Recent advances in synthetic methodology present new opportunities. rsc.org For instance, transition-metal-catalyzed cross-coupling reactions could be employed to append diverse substituents to the imidazole core, creating a library of analogues for structure-activity relationship (SAR) studies. Furthermore, the use of modern coupling reagents can facilitate efficient and clean amide bond formation. nih.govresearchgate.net The development of a robust and scalable synthetic route would be a critical step toward enabling the biological exploration of this compound class.

Synthetic Step Potential Challenges Modern Opportunities/Solutions
Imidazole Core FormationRegiocontrol for unsymmetrical substitution.Use of pre-functionalized building blocks; metal-catalyzed cyclization reactions. rsc.org
N-AcetylationPotential for reaction at either imidazole nitrogen.Protecting group strategies; pH control to modulate nitrogen nucleophilicity.
Amide CouplingRacemization of the chiral center; side reactions.Advanced coupling reagents (e.g., HATU, COMU); enzymatic synthesis. nih.gov
DerivatizationSelective functionalization of the imidazole ring.Directed C-H activation; cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). rsc.org

Theoretical Expansion into Material Science or Optoelectronic Applications

Beyond biology, the structural features of this compound suggest potential applications in other scientific domains. Imidazole-containing compounds have been investigated as corrosion inhibitors for various metals due to their ability to adsorb onto metal surfaces and form a protective layer. kfupm.edu.sa The nitrogen atoms in the imidazole ring can coordinate with metal ions, a property that could be exploited in the design of novel materials.

The delocalized π-electron system of the imidazole ring, a feature of aromatic heterocycles, imparts specific electronic and optical properties. researchgate.net L-histidine crystals have been studied for their potential in optoelectronic devices, exhibiting properties of a wide bandgap semiconductor. researchgate.netnih.gov Theoretical and experimental studies could explore whether this compound or its polymers could form materials with interesting optical, conductive, or nonlinear optical (NLO) properties. researchgate.netvu.lt

Addressing Research Gaps and Unexplored Facets of Imidazole-Propanamide Chemistry and Biology

The most significant research gap is the near-total lack of specific data on this compound itself. The future research directions outlined above are largely predictive, based on the known properties of its chemical substructures. The foundational step to address this gap is the straightforward synthesis and basic characterization of the compound.

Once the molecule is available, a systematic investigation of its physicochemical and biological properties is warranted. Key unexplored questions include:

What is its three-dimensional structure and conformational flexibility?

What are its fundamental photophysical properties (absorption, emission)?

Does it possess any intrinsic biological activity in common cellular or enzymatic assays?

Can it be easily derivatized to create chemical probes or a library for SAR studies?

Answering these fundamental questions will pave the way for exploring the more advanced applications discussed, transforming this compound from a theoretical entity into a valuable tool for chemical biology and beyond.

Q & A

Synthesis and Optimization

1.1 Basic: What are the established synthetic routes for 2-acetamido-3-(1H-imidazol-4-yl)propanamide? The compound can be synthesized via coupling reactions using protected intermediates. For example, Boc-L-Ala and histamine derivatives are coupled using reagents like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or diisopropylcarbodiimide (DIC), followed by deprotection with trifluoroacetic acid (TFA) . Purification is typically achieved via preparative HPLC on a C18 column to isolate the trifluoroacetic acid salt of the product.

1.2 Advanced: How can coupling reaction yields be optimized for this compound? Key factors include:

  • Reagent selection : BOP coupling yields higher efficiency compared to carbodiimides due to reduced racemization .
  • Solvent and temperature : Dichloromethane (DCM) at room temperature minimizes side reactions.
  • Protection/deprotection strategy : Boc groups are cleaved under mild acidic conditions (25% TFA in DCM), preserving the imidazole ring integrity .

Structural Characterization

2.1 Basic: Which spectroscopic methods are critical for characterizing this compound?

  • IR Spectroscopy : Peaks at 1630–1635 cm⁻¹ (amide C=O stretch) and 3300–3500 cm⁻¹ (primary amine N-H stretch) confirm the presence of amide and imidazole functionalities .
  • NMR : ¹H NMR signals for the imidazole proton (δ 6.75–7.37 ppm) and acetamido methyl group (δ 1.9–2.1 ppm) are diagnostic .

2.2 Advanced: How can stereochemical integrity be confirmed during synthesis?

  • Chiral HPLC : Using columns like Chiralcel OJ-H with n-hexane/2-propanol (9:1) eluent resolves enantiomers (e.g., retention times: 57.5 min for S-isomer vs. 64.4 min for R-isomer) .
  • NOESY/ROESY : Correlates spatial proximity of protons to confirm configuration, particularly for the α-carbon adjacent to the imidazole .

Biological Activity and Assays

3.1 Basic: What bioassays are suitable for evaluating its biological activity?

  • Enzyme inhibition assays : For example, testing inhibition of histidine decarboxylase or renin-like enzymes using fluorometric or colorimetric substrates .
  • Cell proliferation assays : Assess antiproliferative effects via MTT or resazurin-based methods, as seen in triazolyl-propanamide derivatives .

3.2 Advanced: How to resolve contradictions in bioactivity data across studies?

  • pH-dependent activity : The compound’s inhibition efficiency may vary with pH (e.g., compound 2 in showed 85.79% inhibition at pH 8 due to enhanced solubility) .
  • Metabolite interference : Use LC-MS to identify degradation products or metabolites that might skew results .

Stability and Handling

4.1 Basic: What are the recommended storage conditions?

  • Store as a lyophilized powder at -20°C in anhydrous conditions to prevent hydrolysis of the acetamido group .
  • Avoid prolonged exposure to light, as imidazole derivatives are prone to photodegradation .

4.2 Advanced: How does pH affect stability in solution?

  • Acidic conditions (pH < 3) : Protonation of the imidazole ring (pKa ~6.0) increases solubility but may degrade the amide bond over time .
  • Neutral/basic conditions (pH 7–9) : Risk of oxidation at the imidazole C4 position; add antioxidants like ascorbic acid during assays .

Analytical Method Development

5.1 Basic: Which chromatographic methods are effective for purity analysis?

  • Reverse-phase HPLC : C18 column with gradient elution (water/acetonitrile + 0.1% TFA) resolves impurities .
  • Ion-exchange chromatography : Useful for separating charged derivatives, such as hydrochloride salts .

5.2 Advanced: How to validate a quantitative NMR (qNMR) method for this compound?

  • Internal standards : Use 1,3,5-trimethoxybenzene or maleic acid for proton integration .
  • Relaxation delays : Set to ≥5× T₁ (typically 10–15 sec) to ensure complete relaxation of imidazole protons .

Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
2-acetamido-3-(1H-imidazol-4-yl)propanamide

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